6-Ethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
Preparation Methods
The synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4-amine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno ring is fused with a pyrimidine ring . The reaction conditions often include the use of sulfur-containing reagents and appropriate catalysts to facilitate the formation of the thienopyrimidine core . Industrial production methods may involve large-scale cyclization reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Ethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-Ethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its potential use as an antimicrobial agent .
Comparison with Similar Compounds
6-Ethylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-amine: This compound also exhibits biological activity but has different substitution patterns on the thieno ring.
Furo[2,3-d]pyrimidin-4-amine: Similar in structure but with an oxygen atom in place of the sulfur atom, leading to different chemical properties and biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amine:
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing thieno ring, which contributes to its distinct chemical and biological activities.
Properties
IUPAC Name |
6-ethylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATHMKUMJANYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651720 | |
Record name | 6-Ethylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879873-49-1 | |
Record name | 6-Ethylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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